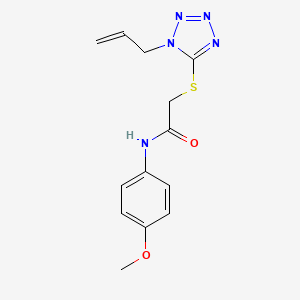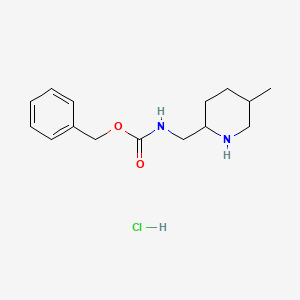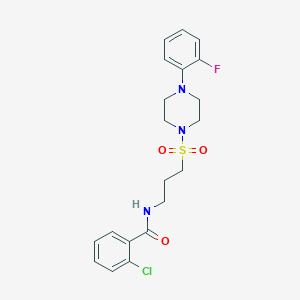![molecular formula C24H18ClN3O B2733257 1-(3-chlorophenyl)-8-methoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901246-17-1](/img/structure/B2733257.png)
1-(3-chlorophenyl)-8-methoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-chlorophenyl)-8-methoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline, also known as CMMPQ, is a synthetic compound that belongs to the class of pyrazoloquinolines. It has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.
Wissenschaftliche Forschungsanwendungen
Quinoxaline and Quinoline Derivatives in Scientific Research
Chemical Properties and Synthesis Quinoxalines, including compounds like "1-(3-chlorophenyl)-8-methoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline", are recognized for their unique chemical properties, enabling a wide range of applications. They are synthesized through the condensation of ortho-diamines with 1,2-diketones. This process allows for the creation of various substituted derivatives, which can be tailored for specific uses in pharmaceuticals, dyes, and as catalysts ligands (Aastha Pareek and Dharma Kishor, 2015).
Anticorrosive Applications Quinoline derivatives have been extensively used as anticorrosive materials. Their effectiveness against metallic corrosion is attributed to their high electron density, which allows them to adsorb and form stable chelating complexes with surface metallic atoms. This property is particularly valuable in protecting industrial equipment and infrastructure from corrosion (C. Verma, M. Quraishi, E. Ebenso, 2020).
Optoelectronic Materials Quinazoline and pyrimidine derivatives, similar in structural complexity to the mentioned compound, have found applications in optoelectronic materials. Their incorporation into π-extended conjugated systems has been valuable for developing novel materials used in organic light-emitting diodes (OLEDs), luminescent elements, and photoelectric conversion elements. This highlights their potential in advancing technology in display and lighting industries (G. Lipunova, E. Nosova, V. Charushin, O. Chupakhin, 2018).
Pharmacological Significance The pharmacological significance of quinoline and quinazoline alkaloids is well-documented, with many compounds showing bioactive properties such as antitumor, antimicrobial, and anti-inflammatory effects. These compounds serve as key templates for the development of new therapeutic agents, underlining their importance in medicinal chemistry (Xiao-fei Shang et al., 2018).
Biological Optical Sensors Pyrimidine derivatives, which share structural features with quinoxaline and quinoline, are employed as optical sensors due to their ability to form coordination and hydrogen bonds, making them suitable for sensing applications. This has implications in environmental monitoring and biomedical diagnostics, demonstrating the versatility of quinoline derivatives in scientific research (Gitanjali Jindal, N. Kaur, 2021).
Eigenschaften
IUPAC Name |
1-(3-chlorophenyl)-8-methoxy-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClN3O/c1-15-6-8-16(9-7-15)23-21-14-26-22-11-10-19(29-2)13-20(22)24(21)28(27-23)18-5-3-4-17(25)12-18/h3-14H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJQBTPBZUHKYOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)OC)C5=CC(=CC=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-chloro-N-[(oxan-4-yl)(thiophen-2-yl)methyl]-3-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B2733176.png)


![tert-Butyl 4-(4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate](/img/structure/B2733181.png)




![4-Chloro-2-{[(3,4,5-trimethoxyphenyl)amino]methyl}phenol](/img/structure/B2733187.png)
![2-[(2-Fluoroanilino)methyl]isoindole-1,3-dione](/img/structure/B2733188.png)

![N,N-dimethyl-N'-[5-(4-methylsulfonylbenzoyl)-1,3-thiazol-2-yl]methanimidamide](/img/structure/B2733195.png)
![2-(7-Methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]triazin-3-yl)acetohydrazide](/img/structure/B2733197.png)